molecular formula C17H18F3NO2 B5643996 [(3,4-DIMETHOXYPHENYL)METHYL]({[4-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE

[(3,4-DIMETHOXYPHENYL)METHYL]({[4-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE

Cat. No.: B5643996
M. Wt: 325.32 g/mol
InChI Key: PCMKXACBKLWXOV-UHFFFAOYSA-N
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Description

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]METHYL})AMINE is a complex organic compound characterized by the presence of both methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)METHYLPHENYL]METHYL})AMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-(trifluoromethyl)benzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]METHYL})AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]METHYL})AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)METHYLPHENYL]METHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-Dimethoxyphenyl)methyl]amine
  • [(4-Trifluoromethylphenyl)methyl]amine
  • [(3,4-Dimethoxyphenyl)ethyl]amine

Uniqueness

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]METHYL})AMINE is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2/c1-22-15-8-5-13(9-16(15)23-2)11-21-10-12-3-6-14(7-4-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMKXACBKLWXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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